molecular formula C9H8ClNO5 B011282 Methyl 4-chloro-2-methoxy-5-nitrobenzoate CAS No. 109069-75-2

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

Cat. No. B011282
M. Wt: 245.61 g/mol
InChI Key: SPSVQVKAYOHSBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include nitration, reduction, and cyclization reactions. For example, the synthesis of derivatives starting from 4-chloro-2-fluoro-5-nitrobenzoic acid involves heterocyclic oriented synthesis (HOS) leading to various nitrogenous cycles, highlighting the potential for creating diverse libraries of heterocyclic compounds which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

Studies on compounds with similar structures have revealed insights into molecular configurations, such as the presence of hydrogen-bonded chains and rings. These molecular interactions contribute to the stability and reactivity of the compounds. For instance, the investigation into hydrogen-bonded structures in methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate showed the significance of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds in forming chains of edge-fused rings (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Chemical Reactions and Properties

The chemical behavior of methyl 4-chloro-2-methoxy-5-nitrobenzoate and its derivatives under different conditions can elucidate its reactivity. For instance, the thermal and magnetic properties of related compounds have been studied, demonstrating how molecular structure influences physical properties and reactivity (Bocian & Ferenc, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of this compound. Studies on similar compounds, like the analysis of methyl 2,6-dihydroxy-3-nitrobenzoate, provide valuable insights into how structural features like hydrogen bonding affect physical properties (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Properties Analysis

Investigating the chemical properties involves examining reactivity with other substances, stability under various conditions, and potential for chemical modifications. The solvolysis studies, for example, shed light on the ester's reactivity and the influence of substituents on its behavior (Jursic, Ladika, & Sunko, 1986).

Scientific Research Applications

  • A study by Havaldar, Bhise, and Burudkar (2004) synthesized 10-methoxy-4,8-dinitro-6H-benzothieno2,3-cchromen-6-one, showing promising antibacterial activity against various bacteria. This synthesis process potentially involves Methyl 4-chloro-2-methoxy-5-nitrobenzoate as a precursor or related compound (Havaldar, Bhise, & Burudkar, 2004).

  • Sukhomlinov and Maksimets (1965) developed a method for synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, highlighting potential applications in organic synthesis and pharmaceutical research, where Methyl 4-chloro-2-methoxy-5-nitrobenzoate could be a key component (Sukhomlinov & Maksimets, 1965).

  • Katritzky, Rachwał, and Ollmann (1994) presented a novel method for synthesizing 5- and 6-substituted-1-methylbenzimidazoles from 4-substituted anilines, where Methyl 4-chloro-2-methoxy-5-nitrobenzoate could be involved in the synthesis process (Katritzky, Rachwał, & Ollmann, 1994).

  • Cai Chun (2004) improved the synthesis of methyl 4-butyrylamino-3-methyl-5-nitrobenzoate, achieving over 80% yield, suggesting potential cost and quality advantages in large-scale production. This synthesis could have relevance to the production or use of Methyl 4-chloro-2-methoxy-5-nitrobenzoate (Cai, 2004).

  • The synthesis of 4-chloro-7-ethoxy-2(3H)-benzoxazolone-6-carboxylic acid, a potential gastroprokinetic agent, by Kato and Morie (1996) utilized intermediates that may include Methyl 4-chloro-2-methoxy-5-nitrobenzoate or related compounds (Kato & Morie, 1996).

  • Lomov (2019) developed alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drugs Sulmazole and Isomazole, highlighting its potential application in pharmaceutical synthesis (Lomov, 2019).

properties

IUPAC Name

methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSVQVKAYOHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595437
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-methoxy-5-nitrobenzoate

CAS RN

109069-75-2
Record name Methyl 4-chloro-2-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.1 g of 4-chloro-5-nitro-o-anisic acid in methanol (100 ml) was added a catalytic amount of sulfuric acid and the resulting mixture was heated under reflux for 3 hours. Then the reaction mixture was poured into ice/water and extracted with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure, 3.3 g of methyl 4-chloro-5-nitro-o-anisate was obtained as pale yellow crystals.
Quantity
3.1 g
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reactant
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100 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Loudon, DM Smith - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
2808 Loudon and Smith: A bnormal Nucleo+ hilic it can hardly be doubted that the nitro-group plays an important part, and a search of the literature discloses only one report of a truly …
Number of citations: 0 pubs.rsc.org

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